molecular formula C13H16O2 B089923 1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde CAS No. 126-15-8

1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde

Cat. No. B089923
Key on ui cas rn: 126-15-8
M. Wt: 204.26 g/mol
InChI Key: XNYGOEGATLFFOX-UHFFFAOYSA-N
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Patent
US08829200B2

Procedure details

To a solution of R-9 (500 mg, 2.06 mmol) and R-10 (337.6 mg, 2.06 mmol) in DMF (20 mL) is added oxone (758.5 mg, 1.23 mmol) and the solution is stirred at room temperature for 1 hour. The mixture is concentrated in vacuo and the residue is diluted in CH2Cl2 and is washed with saturated aqueous NaHCO3. The organics are dried with Na2SO4, filtered and concentrated in vacuo to give R-11 (787 mg).
Name
R-10
Quantity
337.6 mg
Type
reactant
Reaction Step One
Name
Quantity
758.5 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN1C2C(C(OC)=O)C(O[CH:11]([C:19]3[CH:24]=[CH:23][C:22](F)=[CH:21][CH:20]=3)[C:12]3[CH:17]=[CH:16][C:15](F)=[CH:14]C=3)CC1CC2.[OH:30]OS([O-])=O.[K+].CN([CH:39]=[O:40])C>>[CH2:20]1[CH:19]2[CH:11]3[C:12]([CH:39]=[O:40])([O:30][CH:24]2[CH2:23][CH:22]=[CH:21]1)[CH2:17][CH:16]=[CH:15][CH2:14]3 |f:1.2|

Inputs

Step One
Name
R-10
Quantity
337.6 mg
Type
reactant
Smiles
CN1C2CCC1C(C(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC
Name
Quantity
758.5 mg
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue is diluted in CH2Cl2
WASH
Type
WASH
Details
is washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C=CCC2C1C3CC=CCC3(O2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 787 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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